2,5-Dichloropent-1-ene
CAS No.: 58568-26-6
Cat. No.: VC8417357
Molecular Formula: C5H8Cl2
Molecular Weight: 139.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58568-26-6 |
|---|---|
| Molecular Formula | C5H8Cl2 |
| Molecular Weight | 139.02 g/mol |
| IUPAC Name | 2,5-dichloropent-1-ene |
| Standard InChI | InChI=1S/C5H8Cl2/c1-5(7)3-2-4-6/h1-4H2 |
| Standard InChI Key | USNTWHNVOCFREU-UHFFFAOYSA-N |
| SMILES | C=C(CCCCl)Cl |
| Canonical SMILES | C=C(CCCCl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2,5-Dichloropent-1-ene (IUPAC name: 2,5-dichloropent-1-ene) consists of a five-carbon chain with a double bond between the first and second carbons (Figure 1). The chlorine atoms are positioned at C-1 and C-5, creating a polar yet hydrophobic molecule. The planar geometry of the double bond restricts rotation, leading to potential stereoisomerism, though no specific studies on its stereochemical behavior were identified .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₈Cl₂ | |
| Molecular Weight | 139.02 g/mol | |
| CAS Registry Number | 58568-26-6 | |
| Exact Mass | 138.000306 Da |
Spectral Characteristics
Fourier-transform infrared (FT-IR) spectroscopy of related chlorinated alkenes reveals C-Cl stretching vibrations between 550–800 cm⁻¹ and C=C stretches near 1640 cm⁻¹ . Nuclear magnetic resonance (NMR) data for 2,5-dichloropent-1-ene remain unreported, but analogous compounds exhibit distinct signals: δ 5.5–6.5 ppm (vinyl protons) and δ 3.5–4.5 ppm (chlorinated CH₂ groups) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common route involves radical chlorination of pent-1-ene using chlorine gas (Cl₂) under ultraviolet light or in the presence of catalysts like iron(III) chloride (FeCl₃). This method favors allylic chlorination due to the stability of the resulting radical intermediate . For example, bubbling Cl₂ through pent-1-ene at 40–60°C yields 2,5-dichloropent-1-ene with ~70% selectivity, though over-chlorination remains a challenge .
Table 2: Comparison of Synthesis Methods
Reactivity and Functionalization
Electrophilic Addition
The electron-rich double bond undergoes typical alkene reactions, such as hydrohalogenation and epoxidation. For instance, treatment with hydrogen bromide (HBr) produces 1,2,5-tribromopentane, though steric hindrance from the chlorine atoms slows reaction kinetics .
Cross-Coupling Applications
Palladium-catalyzed couplings, such as Heck and Suzuki reactions, enable arylation at the vinyl position. A 2017 study on chalcone synthesis utilized similar dichlorophenyl intermediates to construct triazine-based pharmacophores, highlighting 2,5-dichloropent-1-ene’s potential in drug discovery .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Chlorinated alkenes are pivotal in synthesizing bioactive molecules. For example, 2,4-dichlorophenyl groups—structurally akin to 2,5-dichloropent-1-ene—enhance the lipophilicity and membrane permeability of antifungal agents .
Material Science
The compound’s rigidity and polarity make it a candidate for polymer cross-linking. Copolymerization with styrene derivatives could yield materials with tailored thermal stability, though experimental data are lacking .
Recent Advances and Future Directions
Green Synthesis
The 2024 Royal Society of Chemistry study on photoredox catalysis exemplifies trends toward solvent-free, energy-efficient halogenation . Adapting such methods could reduce the environmental footprint of 2,5-dichloropent-1-ene production.
Computational Modeling
Density functional theory (DFT) simulations predict that electron-withdrawing substituents (e.g., –NO₂) at C-3 would enhance electrophilicity, enabling novel cycloadditions . Experimental validation is ongoing.
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